2-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-ol is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-ol typically involves a two-step process starting from the appropriate methyl ketone. The first step involves the formation of the pyrazole ring, followed by the construction of the pyrimidine ring. Common solvents used in these reactions include acid and ethanol, while catalysts such as sodium ethoxide and amine-based bases are often employed .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic strategies used in laboratory settings can be scaled up for industrial applications, utilizing conventional heating conditions to obtain large quantities of the starting materials .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound’s structure.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (mCPBA) for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Substitution reactions often involve nucleophiles like trimethylsilyl cyanide (TMSCN) under basic conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and molecular targets . Additionally, this compound has applications in material science, particularly in the development of fluorescent probes and sensors .
Wirkmechanismus
The mechanism of action of 2-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as discoidin domain receptor 1 (DDR1), which plays a role in cancer cell proliferation and survival . The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 2-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-ol include other pyrazolo[1,5-a]pyrimidines, such as 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides and 1-{7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one .
Uniqueness: What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and advanced materials .
Eigenschaften
Molekularformel |
C9H11N3O |
---|---|
Molekulargewicht |
177.20 g/mol |
IUPAC-Name |
2-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)ethanol |
InChI |
InChI=1S/C9H11N3O/c1-7-4-9-10-5-8(2-3-13)6-12(9)11-7/h4-6,13H,2-3H2,1H3 |
InChI-Schlüssel |
BFONPWVRZYAHNK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN2C=C(C=NC2=C1)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.